4-methoxy-8,13-dihydro-7H-quino[4,3-b][1,5]benzodiazepin-7-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methoxy-8,13-dihydro-7H-quino[4,3-b][1,5]benzodiazepin-7-one is a complex heterocyclic compound that belongs to the quinoline and benzodiazepine families
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-8,13-dihydro-7H-quino[4,3-b][1,5]benzodiazepin-7-one typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate quinoline derivatives with benzodiazepine intermediates under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the compound meets the required standards for its intended applications .
Analyse Chemischer Reaktionen
Types of Reactions
4-Methoxy-8,13-dihydro-7H-quino[4,3-b][1,5]benzodiazepin-7-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: This involves replacing one functional group with another, which can be useful for modifying the compound’s activity or solubility
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions can vary widely, but they often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions could produce a wide range of derivatives with different substituents .
Wissenschaftliche Forschungsanwendungen
4-Methoxy-8,13-dihydro-7H-quino[4,3-b][1,5]benzodiazepin-7-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: It can be used to study the interactions of heterocyclic compounds with biological macromolecules.
Industry: It can be used in the development of new materials and as a precursor for various industrial chemicals .
Wirkmechanismus
The mechanism of action of 4-methoxy-8,13-dihydro-7H-quino[4,3-b][1,5]benzodiazepin-7-one involves its interaction with specific molecular targets and pathways. This compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other quinoline and benzodiazepine derivatives, such as:
- 4-Hydroxy-2-quinolones
- 3,4-Dihydro-2H-1,2,4-benzothiadiazepines
- 7H-Furo3,2-gbenzopyran-7-one .
Uniqueness
What sets 4-methoxy-8,13-dihydro-7H-quino[4,3-b][1,5]benzodiazepin-7-one apart is its unique combination of structural features from both the quinoline and benzodiazepine families. This dual nature can confer unique properties and activities, making it a valuable compound for various research and industrial applications .
Eigenschaften
Molekularformel |
C17H13N3O2 |
---|---|
Molekulargewicht |
291.30 g/mol |
IUPAC-Name |
4-methoxy-8,13-dihydroquinolino[4,3-b][1,5]benzodiazepin-7-one |
InChI |
InChI=1S/C17H13N3O2/c1-22-14-8-4-5-10-15-11(9-18-16(10)14)17(21)20-13-7-3-2-6-12(13)19-15/h2-9,19H,1H3,(H,20,21) |
InChI-Schlüssel |
HFQFWHYQOCXLLW-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC2=C3C(=CN=C21)C(=O)NC4=CC=CC=C4N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.